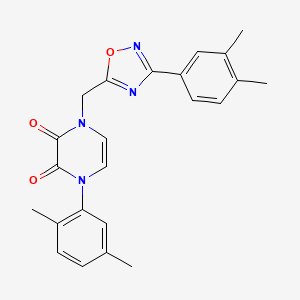
1-(2,5-dimethylphenyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2,5-dimethylphenyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule featuring a pyrazine ring and an oxadiazole moiety. This structure suggests potential biological activities due to the presence of these pharmacologically relevant functional groups. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Overview
The molecular structure of the compound can be represented as follows:
This indicates a significant molecular weight and the presence of multiple functional groups that may contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit a range of antimicrobial activities. A study highlighted that compounds containing the oxadiazole ring showed significant antibacterial effects against standard bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL . Given that our compound contains an oxadiazole moiety, it is plausible that it may exhibit similar antimicrobial properties.
Anti-inflammatory Effects
Oxadiazole derivatives have also been noted for their anti-inflammatory properties. For instance, certain synthesized oxadiazoles demonstrated significant inhibition of inflammatory markers in vitro. The anti-inflammatory mechanism is often attributed to the modulation of cytokine production and inhibition of pro-inflammatory enzymes . While specific data on our compound's anti-inflammatory activity is limited, its structural analogs suggest potential efficacy in this area.
Antitumor Activity
Several studies have focused on the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines . The incorporation of both pyrazine and oxadiazole rings in our compound could synergistically enhance its antitumor activity.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an MIC value comparable to standard antibiotics against Mycobacterium tuberculosis . This highlights the potential for our compound to be similarly effective in treating resistant bacterial strains.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of pyrazine and oxadiazole derivatives, revealing that specific substitutions on these rings significantly affected their biological activity profiles. The presence of electron-donating groups was found to enhance antimicrobial activity . This insight could guide future modifications of our compound to optimize its biological effects.
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-5-6-16(3)19(11-14)27-10-9-26(22(28)23(27)29)13-20-24-21(25-30-20)18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKHIJMVKIWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














